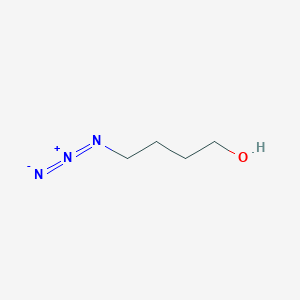

4-Azidobutan-1-OL

Description

BenchChem offers high-quality 4-Azidobutan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azidobutan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-azidobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c5-7-6-3-1-2-4-8/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAVSXJFTZUOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480279 | |

| Record name | 4-AZIDOBUTAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54953-78-5 | |

| Record name | 4-AZIDOBUTAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the properties of 4-azidobutan-1-ol

An In-Depth Technical Guide to 4-Azidobutan-1-ol: Properties, Synthesis, and Applications

Introduction

4-Azidobutan-1-ol is a bifunctional chemical compound of significant interest in the fields of chemical biology, drug development, and materials science. As a hetero-bifunctional linker, it possesses two distinct reactive moieties: a terminal azide group (-N₃) and a primary alcohol group (-OH). This unique structure allows for sequential, orthogonal chemical modifications. The azide group is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] The hydroxyl group offers a classic site for traditional chemical modifications such as esterification or etherification. This dual functionality makes 4-azidobutan-1-ol an invaluable tool for conjugating different molecular entities, such as linking a small molecule drug to a targeting antibody or attaching a fluorescent probe to a biological molecule for imaging purposes.

Physicochemical Properties

The fundamental properties of 4-azidobutan-1-ol are critical for its handling, storage, and application in experimental design. It is a light-yellow oil under standard conditions.[4][5]

| Property | Value | Source |

| Molecular Formula | C₄H₉N₃O | [5][6][7] |

| Molecular Weight | 115.13 g/mol | [6][7] |

| CAS Number | 54953-78-5 | [4][6] |

| Appearance | Light Yellow Oil | [4][5] |

| Boiling Point | 76-78 °C at 10 Torr | [4][5] |

| Solubility | Soluble in Dichloromethane, Methanol | [4][5] |

| Storage Temperature | -20°C Freezer | [4][5] |

Synthesis and Spectroscopic Characterization

Synthetic Pathway

The most common and straightforward synthesis of 4-azidobutan-1-ol involves the nucleophilic substitution of a halo-butanol precursor with an azide salt, typically sodium azide (NaN₃). 4-Bromo-1-butanol or 4-chloro-1-butanol are excellent starting materials for this transformation. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the azide salt and promote the Sₙ2 reaction mechanism.

Caption: General synthesis scheme for 4-azidobutan-1-ol.

Exemplary Synthesis Protocol

Causality: This protocol is designed for the safe and efficient conversion of 4-bromo-1-butanol to the desired azide. DMF is chosen as the solvent for its ability to dissolve both the organic substrate and the inorganic azide salt. Heating is required to overcome the activation energy of the substitution reaction. An aqueous workup is necessary to remove the DMF and inorganic salts, followed by extraction into an organic solvent.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromo-1-butanol (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Azide : Add sodium azide (NaN₃, approx. 1.5 eq) to the solution. The excess azide ensures the reaction goes to completion.

-

Reaction : Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups. A very strong, sharp absorption band will appear around 2100 cm⁻¹ , which is characteristic of the azide (N=N=N) asymmetric stretch. A broad absorption band centered around 3300-3400 cm⁻¹ will also be present, corresponding to the O-H stretch of the primary alcohol.

-

¹H NMR Spectroscopy : The proton NMR spectrum will show signals corresponding to the four-carbon chain. The protons adjacent to the electron-withdrawing azide group (-CH₂-N₃) will be deshielded and appear around 3.3-3.5 ppm as a triplet. The protons next to the alcohol (-CH₂-OH) will appear around 3.6-3.8 ppm, also as a triplet. The two internal methylene groups (-CH₂-CH₂-) will appear as overlapping multiplets between 1.6-1.9 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR will display four distinct signals for the butyl chain. The carbon attached to the azide group (C-N₃) will be found around 50-52 ppm, while the carbon attached to the hydroxyl group (C-OH) will be around 60-62 ppm. The other two internal carbons will appear further upfield.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the compound (m/z = 115.07). A common fragmentation pattern is the loss of dinitrogen gas (N₂), resulting in a significant peak at M-28.

Reactivity and Core Applications

The power of 4-azidobutan-1-ol lies in its ability to serve as a molecular bridge, leveraging the distinct reactivity of its two functional ends.

The Azide Terminus: Gateway to Click Chemistry

The azide group is the cornerstone of this molecule's utility in modern drug development. It is a key component in the Huisgen 1,3-dipolar cycloaddition, a reaction that has been refined into the "click chemistry" paradigm by K.B. Sharpless.[1] The most prominent of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Mechanism and Advantages : In the presence of a Cu(I) catalyst, an azide and a terminal alkyne react rapidly and with high specificity to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1] This reaction is highly efficient, proceeds under mild, often aqueous conditions, and generates minimal byproducts, aligning perfectly with the principles of click chemistry.[3] The resulting triazole linker is exceptionally stable under typical biological conditions and is considered an excellent mimic of an amide bond in terms of its electronic properties, but it is not susceptible to enzymatic hydrolysis.[8]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Hydroxyl Terminus: A Handle for Derivatization

The primary alcohol provides a versatile attachment point for a wide range of molecules through well-established chemical reactions. It can be:

-

Esterified with carboxylic acids or activated acyl donors to attach payloads.

-

Converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution.

-

Oxidized to an aldehyde or carboxylic acid for further conjugation chemistries.

This allows a researcher to first attach a molecule of interest to the hydroxyl end of 4-azidobutan-1-ol and then use the azide for a subsequent click reaction, or vice versa.

Application Workflow: Bioconjugation

4-azidobutan-1-ol is frequently used to conjugate a payload (e.g., a fluorescent dye, a drug molecule) to a biomolecule (e.g., a protein or antibody).[8][9]

Caption: Workflow for protein labeling using 4-azidobutan-1-ol.

Safety, Handling, and Storage

As a senior scientist, it is imperative to emphasize that azides are energetic compounds that demand rigorous safety protocols.

Hazard Assessment

-

Explosive Potential : Organic azides can be sensitive to heat, light, friction, and mechanical shock, leading to violent decomposition.[10] The stability of an organic azide is often assessed by two informal rules:

-

Carbon to Nitrogen Ratio (C/N) : The number of nitrogen atoms should not exceed the number of carbon atoms.[10] For 4-azidobutan-1-ol (C₄H₉N₃O), the C/N ratio is 4/3, which is greater than one but less than three, placing it in a category that requires careful handling and storage at low temperatures.[10][11]

-

Rule of Six : This guideline suggests there should be at least six carbon atoms for each energetic group (like an azide) to provide sufficient dilution to render the compound relatively safe.[10][11] 4-azidobutan-1-ol, with only four carbons, does not meet this criterion and must be treated as a potentially explosive substance.[10][11]

-

-

Toxicity : The compound is classified as harmful if swallowed.[12] Inhalation and skin contact should be minimized.

Handling and Personal Protective Equipment (PPE)

-

All work with 4-azidobutan-1-ol must be conducted inside a certified chemical fume hood.[13]

-

Always wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves.[14][15]

-

Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).

-

Crucially, avoid contact with heavy metals, especially copper, lead, silver, and mercury, as this can form dangerously unstable and shock-sensitive metal azides.[10][16] Use plastic or glass spatulas and avoid metal components in reaction setups where possible.

Storage and Disposal

-

Storage : Store 4-azidobutan-1-ol in a tightly sealed container in a freezer at -20°C.[4][5] The container should be protected from light by using an amber vial or by wrapping it in aluminum foil.[10][16] Do not store on metal shelves.[16]

-

Disposal : Azide-containing waste must be treated as hazardous. It should never be poured down the drain, as it can react with metal pipes to form explosive metal azides. Follow all institutional and local regulations for hazardous chemical waste disposal.

References

-

Safe Handling of Azides - safety.pitt.edu. Available at: [Link]

-

4-Azidobutan-1-OL | C4H9N3O | CID 12202790 - PubChem. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition - organic-chemistry.org. Available at: [Link]

-

Azide Compounds - Environmental Health and Safety, University of California, Santa Cruz. Available at: [Link]

-

Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH. Available at: [Link]

-

Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY - University of Illinois. Available at: [Link]

-

Azides - University of Victoria. Available at: [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. Available at: [Link]

-

sodium-azide-organic-azides_0.docx - University of California, Berkeley. Available at: [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 4-AZIDOBUTAN-1-OL | 54953-78-5 [chemicalbook.com]

- 5. 54953-78-5 CAS MSDS (4-AZIDOBUTAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-Azidobutan-1-OL | C4H9N3O | CID 12202790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ehs.ucsb.edu [ehs.ucsb.edu]

- 14. aksci.com [aksci.com]

- 15. beta.lakeland.edu [beta.lakeland.edu]

- 16. uvic.ca [uvic.ca]

4-azidobutan-1-ol molecular weight and formula

An In-depth Technical Guide to 4-Azidobutan-1-ol: Properties, Applications, and Protocols

Introduction

4-Azidobutan-1-ol is a bifunctional chemical compound that has garnered significant interest within the scientific community, particularly in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal azide group and a primary alcohol, making it a versatile linker molecule. The azide functional group is a key component in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1][2] The hydroxyl group, on the other hand, can be further functionalized, allowing for the attachment of this linker to a wide range of molecules. This guide provides a comprehensive overview of 4-azidobutan-1-ol, including its molecular properties, synthesis, applications in bioconjugation, and detailed experimental protocols.

Molecular Data and Physicochemical Properties

4-Azidobutan-1-ol is a light yellow oil under standard conditions.[3][4] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C4H9N3O | [3][4][5][6] |

| Molecular Weight | 115.13 g/mol | [3][4][5] |

| CAS Number | 54953-78-5 | [3][4][5][6][7] |

| Appearance | Light Yellow Oil | [4][7] |

| Boiling Point | 76-78 °C at 10 Torr | [3][7] |

| Solubility | Soluble in Dichloromethane, Methanol | [3][7] |

| Storage Temperature | -20°C Freezer | [3][7] |

Synthesis and Purification

The synthesis of 4-azidobutan-1-ol is typically achieved through the nucleophilic substitution of a suitable starting material with an azide salt. A common laboratory-scale synthesis involves the reaction of 4-bromo-1-butanol or a similar 4-halobutanol derivative with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, where the azide ion displaces the halide.

It is crucial to note that while the synthesis is straightforward, the purification and handling of organic azides require stringent safety precautions due to their potential instability.[8][9][10] Purification is often carried out using column chromatography on silica gel, with an appropriate solvent system such as a mixture of ethyl acetate and hexanes.

Core Applications in Bioconjugation and Click Chemistry

The primary utility of 4-azidobutan-1-ol lies in its role as a linker molecule in bioconjugation, a process that joins two or more molecules, at least one of which is a biomolecule. The azide group of 4-azidobutan-1-ol is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][11] This reaction forms a stable triazole linkage between the azide-functionalized molecule and an alkyne-containing molecule.[11] The reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for biological applications.[1][12]

The hydroxyl group of 4-azidobutan-1-ol provides a versatile handle for attachment to a variety of substrates. For instance, it can be activated to react with carboxylic acids, amines, or other functional groups on proteins, peptides, nucleic acids, or surfaces. This dual functionality allows for a two-step bioconjugation strategy, where the linker is first attached to one molecule via its hydroxyl group, and then the resulting azide-modified molecule is "clicked" to a second, alkyne-modified molecule.

Experimental Protocols

Protocol 1: Introduction of an Azide Moiety onto a Protein

This protocol outlines a general procedure for modifying a protein with 4-azidobutan-1-ol to introduce an azide "handle" for subsequent click chemistry reactions. The protocol assumes the protein has accessible carboxyl groups (e.g., on aspartic or glutamic acid residues, or at the C-terminus) that can be activated for amidation with the hydroxyl group of 4-azidobutan-1-ol after its conversion to an amine.

Materials:

-

Protein of interest

-

4-azidobutan-1-ol

-

Activation reagents (e.g., EDC, NHS)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography)

Methodology:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Activation of Carboxyl Groups: Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

-

Conversion of 4-azidobutan-1-ol to an Amine-Reactive Species (Conceptual Step): For this protocol, we will assume a conceptual intermediate where the hydroxyl group is converted to a primary amine (4-azidobutan-1-amine) for direct reaction with the activated carboxyl groups. In a real-world scenario, one might use a different linker or a multi-step synthesis to achieve this.

-

Conjugation: Add a 10- to 100-fold molar excess of 4-azidobutan-1-amine to the activated protein solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add a quenching reagent, such as hydroxylamine, to a final concentration of 10-50 mM to stop the reaction. Incubate for 5-10 minutes.

-

Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Confirm the incorporation of the azide group using appropriate analytical techniques, such as mass spectrometry or a fluorescent alkyne probe followed by gel electrophoresis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-modified protein from Protocol 1 to an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule).

Materials:

-

Azide-modified protein

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

-

Prepare Reagent Stocks:

-

Copper(II) sulfate: 10-50 mM in water.

-

Sodium ascorbate: 100-500 mM in water (prepare fresh).

-

Copper-chelating ligand (THPTA): 50-100 mM in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) and the alkyne-containing molecule (1.5-5 molar excess over the protein).

-

Add the copper-chelating ligand to the reaction mixture.

-

Add the copper(II) sulfate.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate.

-

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.

-

Purification: Purify the resulting bioconjugate using size-exclusion chromatography or another suitable method to remove the catalyst and excess reagents.

-

Analysis: Analyze the final product by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

Safety and Handling of 4-Azidobutan-1-ol

Organic azides are energetic compounds and must be handled with care.[8][9] They can be sensitive to heat, shock, and friction, and may decompose explosively under certain conditions.[10]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13]

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid Incompatible Materials: Do not expose organic azides to strong acids, strong oxidizing agents, or heavy metals, as this can lead to the formation of highly explosive compounds.[14] Avoid using metal spatulas for handling.[10]

-

Storage: Store 4-azidobutan-1-ol at the recommended temperature of -20°C, away from heat and light.[3][7][8][9]

-

Scale: When working with organic azides, it is advisable to work on the smallest scale possible.

-

Disposal: Dispose of all azide-containing waste according to institutional and local regulations. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[13]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for a typical bioconjugation experiment using 4-azidobutan-1-ol.

Caption: A conceptual workflow for protein bioconjugation using 4-azidobutan-1-ol.

Conclusion

4-Azidobutan-1-ol is a valuable tool for researchers in chemistry and biology. Its bifunctional nature, combining a reactive azide for click chemistry and a versatile hydroxyl group for further functionalization, makes it an ideal linker for a wide array of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. While its synthesis and use are relatively straightforward, the energetic nature of the azide group necessitates strict adherence to safety protocols. With proper handling, 4-azidobutan-1-ol will continue to be a key enabler of innovation in bioconjugation and beyond.

References

-

Safe Handling of Azides - safety.pitt.edu. Available from: [Link]

-

4-Azidobutan-1-OL | C4H9N3O | CID 12202790 - PubChem - NIH. Available from: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

-

Azide Compounds - Environmental Health and Safety. Available from: [Link]

-

Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - ResearchGate. Available from: [Link]

-

4-Azidobutan-1-ol - [A3815] - Synthonix. Available from: [Link]

-

Click Chemistry (Azide / alkyne reaction) - Interchim. Available from: [Link]

-

Information on Azide Compounds - Stanford Environmental Health & Safety. Available from: [Link]

-

Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH. Available from: [Link]

- Synthesis of azidodinitro compounds - Google Patents.

-

Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. Available from: [Link]

-

Click chemistry - Wikipedia. Available from: [Link]

-

How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry - ACS Publications. Available from: [Link]

-

An improved synthesis of 4-aminobutanenitrile from 4-azidobutanenitrile and comments on room temperature stability | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. 54953-78-5 CAS MSDS (4-AZIDOBUTAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-Azidobutan-1-OL | C4H9N3O | CID 12202790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthonix, Inc > Azides > 54953-78-5 | 4-Azidobutan-1-ol [synthonix.com]

- 7. 4-AZIDOBUTAN-1-OL | 54953-78-5 [chemicalbook.com]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. chemistry.unm.edu [chemistry.unm.edu]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Safe Handling and Application of 4-Azidobutan-1-ol

Introduction: In the landscape of modern drug discovery and chemical biology, the demand for efficient and robust molecular conjugation methods is paramount. "Click chemistry," a concept introduced by K. B. Sharpless in 2001, provides a suite of reactions that are high-yielding, stereospecific, and biocompatible.[1] The cornerstone of this field is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forges a stable triazole linkage between two molecules.[2]

4-Azidobutan-1-ol (C₄H₉N₃O) has emerged as a critical building block in this domain. As a heterobifunctional linker, it possesses a terminal azide group for participation in click reactions and a terminal hydroxyl group that can be readily derivatized for attachment to a wide array of substrates. This dual functionality makes it an invaluable tool for researchers aiming to conjugate molecules, from small-molecule drugs and fluorescent dyes to complex biologics.

However, the very feature that makes this molecule reactive—the azide functional group—also renders it energetically unstable and potentially hazardous.[3][4] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive framework for understanding the physicochemical properties, inherent hazards, and essential safety protocols for 4-azidobutan-1-ol, ensuring its effective and safe implementation in the laboratory.

Section 1: Physicochemical Properties & Stability Assessment

A thorough understanding of a chemical's properties is the foundation of its safe handling. 4-Azidobutan-1-ol is a light yellow oil under standard conditions.[5][6] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 54953-78-5 | [7][8] |

| Molecular Formula | C₄H₉N₃O | [7][8] |

| Molecular Weight | 115.13 g/mol | [7][8] |

| Appearance | Light Yellow Oil | [5][6] |

| Boiling Point | 76-78 °C @ 10 Torr | [5][6] |

| Solubility | Dichloromethane, Methanol | [5][6] |

| Recommended Storage | -20°C Freezer, protect from light | [5][6] |

Causality Behind Stability: The Azide "Explosophore"

Organic azides are classified as "energetic" materials or "explosophores" due to the high nitrogen content of the azide moiety (–N₃). This functional group is thermodynamically unstable and can decompose exothermically, releasing dinitrogen gas (N₂). This decomposition can be initiated by external energy sources such as heat, light, friction, or physical shock.[4][9] For low molecular weight azides, this decomposition can be rapid and violent.[10]

Trustworthiness Through Quantitative Risk Assessment

To move beyond qualitative warnings, two field-proven rules are used to assess the stability of organic azides.

-

The Carbon-to-Nitrogen (C/N) Ratio: This rule posits that the number of carbon atoms should ideally exceed the number of nitrogen atoms.[4] For 4-azidobutan-1-ol (C₄H₉N₃O), the C/N ratio is 4/3, or ~1.33. While this ratio is greater than one, it falls into a category of compounds that can be synthesized and isolated but must be handled with significant caution and stored under controlled conditions.[3][4]

-

The Rule of Six: This guideline suggests that a compound should have at least six carbon atoms (or other similarly sized atoms) for every energetic functional group to provide sufficient dilution and render the molecule relatively safe.[4] 4-Azidobutan-1-ol, with four carbons to one azide group, does not meet this criterion. This indicates a heightened risk of explosive decomposition and underscores the necessity of the stringent handling protocols described in this guide.[4]

Section 2: Hazard Identification & Risk Management

The primary hazards of 4-azidobutan-1-ol stem from its potential for explosive decomposition and its toxicity. A Safety Data Sheet (SDS) for a related compound indicates it is harmful if swallowed.[11]

| Hazard Type | GHS Classification & Description | Source(s) |

| Acute Toxicity | Category 4, Oral (H302): Harmful if swallowed. | [11] |

| Physical Hazard | Potentially Explosive: Organic azides can decompose violently when subjected to heat, shock, or friction. Forms explosive mixtures with air on intense heating. | [3][4][11] |

| Health Hazard | High Toxicity Potential: While specific data is limited, azides as a class can be highly toxic via inhalation, ingestion, or skin absorption, with effects similar to cyanide. | [3][9] |

Critical Incompatibilities and Their Mechanisms

To prevent catastrophic incidents, it is crucial to understand and avoid incompatible materials.

-

Heavy Metals (e.g., Copper, Lead, Mercury, Brass fittings): Azides react with heavy metals to form heavy metal azides, which are exquisitely sensitive to shock and can detonate spontaneously.[4][12] This is why metal spatulas or needles must never be used for handling the pure substance.[4][13]

-

Acids and Water: In the presence of strong acids or even water, azides can form hydrazoic acid (HN₃).[3][4] Hydrazoic acid is a highly toxic, volatile, and explosive liquid that poses a severe inhalation hazard.[12]

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Reactions with halogenated solvents can lead to the formation of di- and tri-azidomethane, which are extremely unstable and dangerously explosive.[4][9]

-

Reducing Agents (e.g., LiAlH₄, H₂/Pd): While controlled reduction is a valid synthetic transformation (Staudinger reaction), uncontrolled mixing with strong reducing agents can lead to a violent, exothermic reaction.

Section 3: Standard Operating Procedures (SOP) for Safe Handling

Adherence to a strict, self-validating protocol is non-negotiable when working with 4-azidobutan-1-ol.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 4-azidobutan-1-ol must be performed inside a certified chemical fume hood to contain any potential release of vapors or aerosols.[14]

-

Blast Shield: A portable blast shield is required for all reactions, especially when working with quantities greater than 1 gram or when heating the substance.[12][13]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Hand Protection: Nitrile gloves are suitable for incidental contact. Change gloves immediately upon contamination.

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.

Validated Work Practices

-

Scale: Use the smallest quantity of material necessary for the experiment.[3] Avoid scaling up reactions without a thorough risk assessment and approval from a principal investigator.[13]

-

Tooling: Use only plastic, glass, or ceramic spatulas and tools. [4][13] Never allow the compound to come into contact with metal surfaces.

-

Heating: Avoid heating the neat compound. If heating in solution is required, use a well-controlled oil bath and a blast shield. Never heat the compound to dryness. Distillation is strongly discouraged due to the risk of concentrating the azide to an explosive state.[9]

-

Storage: Store in a clearly labeled, plastic amber container in a freezer at -20°C.[4][5][6] The container should be placed inside a secondary container for spill containment. Segregate from incompatible materials, especially acids and heavy metal salts.[4]

Section 4: Emergency Response Protocols

Spill Response

-

Evacuate the immediate area and alert colleagues.[11]

-

Do not attempt to clean a large spill without specialized training.

-

For a small, manageable spill inside a fume hood:

-

Ensure no ignition sources are present.[11]

-

Absorb the spill with a liquid-absorbent, non-reactive material (e.g., Chemizorb®, vermiculite).[11]

-

Collect the absorbed material using plastic tools and place it in a designated, labeled container for azide waste.

-

Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Personal Exposure

-

Ingestion: Seek immediate medical attention. Call a poison control center. Rinse mouth with water.[11]

-

Inhalation: Move the affected person to fresh air. Seek medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Waste Disposal

-

NEVER dispose of azide waste down the drain. This can lead to the formation of explosive metal azides in the plumbing.[4]

-

All azide-containing waste (both solid and liquid) must be collected in a dedicated, clearly labeled waste container.[3][9]

-

The waste container must be kept separate from acidic waste streams to prevent the formation of hydrazoic acid.[4]

-

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Section 5: Synthesis, Purification, and Characterization

The most common laboratory synthesis of 4-azidobutan-1-ol involves the nucleophilic substitution of a 4-halobutan-1-ol with an azide salt, typically sodium azide.

Synthesis Workflow

Caption: General workflow for the synthesis of 4-azidobutan-1-ol.

Experimental Protocol: Synthesis of 4-Azidobutan-1-ol

Disclaimer: This protocol is for informational purposes and must be adapted and risk-assessed for specific laboratory conditions.

-

Setup: In a chemical fume hood behind a blast shield, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: To the flask, add 4-bromobutan-1-ol (1.0 eq) and dissolve it in a minimal amount of a suitable polar aprotic solvent like DMF.

-

Azide Addition: Add sodium azide (NaN₃, ~1.5 eq) portion-wise. CAUTION: Use a plastic spatula. NaN₃ is highly toxic.

-

Reaction: Heat the mixture to 60-80°C using an oil bath and stir vigorously for 12-24 hours, monitoring the reaction by TLC.

-

Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing water. This quenches the reaction and precipitates some salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. CRITICAL: Do not heat the water bath above 40°C and do not evaporate to complete dryness. The crude product is an oil.

Experimental Protocol: Purification

Purification should be limited to extraction and chromatography; distillation is not recommended.[9]

-

Column Chromatography: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Dissolve the crude oil in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column and collect fractions, monitoring by TLC.

-

Concentration: Combine the pure fractions and remove the solvent via rotary evaporation under reduced pressure, again taking care not to overheat the sample. The final product should be a light yellow oil.[5]

Characterization Data

-

Infrared (IR) Spectroscopy: A strong, sharp absorption peak is expected around 2100 cm⁻¹ corresponding to the azide (N=N=N) asymmetric stretch.

-

¹H NMR Spectroscopy: The spectrum will show characteristic peaks for the four methylene groups, with the protons closest to the azide and hydroxyl groups being the most deshielded.

-

¹³C NMR Spectroscopy: Four distinct signals for the butyl chain carbons are expected.

Section 6: Applications in Drug Development & Research

4-Azidobutan-1-ol is a premier tool for bioconjugation via the CuAAC reaction. This reaction joins the azide with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This chemistry is central to creating complex molecular architectures for drug development.[15]

The Role of 4-Azidobutan-1-ol in Click Chemistry

Caption: The CuAAC reaction linking 4-azidobutan-1-ol to an alkyne.

The utility of this molecule lies in its ability to serve as a bridge. For example, the hydroxyl group can be esterified to a payload drug, and the resulting azide-functionalized drug can then be "clicked" onto a biological targeting molecule (like an antibody or peptide) that has been modified with an alkyne. This strategy is employed in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies.

Conclusion

4-Azidobutan-1-ol is a powerful and versatile chemical tool that enables cutting-edge research in drug development and materials science. Its utility is directly tied to the unique reactivity of the azide group. However, this same reactivity presents significant safety challenges that must be managed with expertise and unwavering diligence. By understanding the principles of azide stability, adhering to rigorous handling protocols, and being prepared for emergencies, researchers can harness the full potential of this valuable molecule while ensuring a safe laboratory environment.

References

-

Environmental Health and Safety, University of California, Santa Barbara. Azide Compounds. [Link]

-

University of Pittsburgh, Environmental Health and Safety. (2013, February 1). Safe Handling of Azides. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12202790, 4-Azidobutan-1-OL. [Link]

-

Synthonix. 4-Azidobutan-1-ol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11030827, 4-Iodobutan-1-ol. [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of a Novel Pseudo-Natural Product Type IV IDO1 Inhibitor Chemotype. [Link]

-

University of New Mexico, Department of Chemistry & Chemical Biology. Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

-

ResearchGate. (2025, August 10). A study on the thermal stability of organic azides. [Link]

-

Wikipedia. Organic azide. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Luo, Q. (2018, July 16). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). [Link]

-

National Center for Biotechnology Information. (n.d.). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. [Link]

-

University College Dublin, School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

Stanford University, Environmental Health & Safety. Information on Azide Compounds. [Link]

-

Pharmaceutical Technology. (2023, February 23). The Important Role that Biopharmaceutics Plays in Accelerating Early-Phase Drug Development. [Link]

- Google Patents.

-

Chemie Brunschwig. Click chemistry reagents. [Link]

- Google Patents. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone.

-

YouTube. (2020, December 11). DAY-5:AICTE-ISTE SPONSORED REFRESHER WORKSHOP ON MULTI-DISCIPLINARY & TRANSLATIONAL DRUG DEVELOPMENT. [Link]

-

National Center for Biotechnology Information. (2022, December 21). Drug discovery inspired by bioactive small molecules from nature. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. 4-AZIDOBUTAN-1-OL | 54953-78-5 [chemicalbook.com]

- 6. 54953-78-5 CAS MSDS (4-AZIDOBUTAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Azidobutan-1-OL | C4H9N3O | CID 12202790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthonix, Inc > Azides > 54953-78-5 | 4-Azidobutan-1-ol [synthonix.com]

- 9. ucd.ie [ucd.ie]

- 10. Organic azide - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemistry.unm.edu [chemistry.unm.edu]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. beta.lakeland.edu [beta.lakeland.edu]

- 15. chemie-brunschwig.ch [chemie-brunschwig.ch]

The Azide Moiety: A Linchpin of Modern Biochemical Investigation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The azide functional group, once primarily known in the realm of energetic materials and synthetic intermediates, has emerged as an indispensable tool in modern biochemistry and chemical biology. Its unique combination of small size, metabolic stability, and bioorthogonal reactivity has empowered researchers to probe complex biological systems with unprecedented precision. This guide provides an in-depth exploration of the diverse applications of azide compounds in biochemistry, offering not only theoretical underpinnings but also actionable experimental insights. We will delve into the core principles of azide-based bioorthogonal chemistry, its application in metabolic labeling for the study of post-translational modifications and biomolecule tracking, its utility in proteomics and drug discovery, and its role in elucidating molecular interactions through photoaffinity labeling. This document is intended to serve as a comprehensive resource for scientists seeking to leverage the power of azide chemistry in their research endeavors.

The Rise of the Azide: A Bioorthogonal Superstar

The journey of the azide group from a niche synthetic handle to a central player in biochemistry is a testament to the power of bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with native biochemical processes.[1][2] The azide's success in this arena is due to several key properties:

-

Small Size: The azide group is compact, minimizing potential steric hindrance when incorporated into biomolecules, thus preserving their natural function and interactions.[2]

-

Metabolic Stability: Azides are largely absent in biological systems and are stable under physiological conditions, ensuring that they do not undergo unwanted side reactions.[2][3]

-

Unique Reactivity: Azides exhibit specific reactivity with a select group of functional partners, most notably phosphines and alkynes, allowing for highly selective chemical transformations in complex biological milieu.[2][3]

These characteristics have made the azide the most versatile bioorthogonal chemical reporter, enabling the development of powerful techniques for labeling and visualizing a wide array of biomolecules, including glycans, proteins, lipids, and nucleic acids.[1][3]

The Chemist's Toolkit: Key Bioorthogonal Reactions of Azides

The utility of the azide in biochemistry is unlocked through a trio of highly specific and reliable bioorthogonal reactions. The choice of reaction is often dictated by the specific experimental context, such as whether the labeling is performed in cell lysates or live organisms.

The Staudinger Ligation: A Classic Transformed

The Staudinger reaction, the reaction of an azide with a phosphine to form an aza-ylide, was discovered over a century ago.[4] Its adaptation into the Staudinger ligation by Bertozzi and coworkers revolutionized bioorthogonal chemistry.[5][6] In this modified reaction, an engineered phosphine containing an ortho-ester group reacts with an azide to form a stable amide bond.[6][]

Causality in Experimental Design: The elegance of the Staudinger ligation lies in its exquisite chemoselectivity.[5] Phosphines are soft nucleophiles that preferentially react with the soft electrophilic azide, avoiding reactions with the hard nucleophiles abundant in biological systems.[8] This reaction proceeds readily at physiological pH and temperature, making it suitable for in vivo applications.[8][9]

Experimental Workflow: Staudinger Ligation

Caption: Workflow of the CuAAC "Click" Reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative

To circumvent the toxicity issues associated with CuAAC in live-cell imaging, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a cyclooctyne, where the ring strain significantly lowers the activation energy of the cycloaddition with an azide, obviating the need for a catalyst. [3] Causality in Experimental Design: SPAAC is a bioorthogonal reaction that is well-suited for labeling biomolecules on the surface of and inside living cells. [3][9]The kinetics of SPAAC are generally slower than CuAAC, but the development of more reactive cyclooctyne derivatives has improved its efficiency. The choice between Staudinger ligation and SPAAC for live-cell applications often depends on the specific azide-labeled biomolecule and the desired probe. [3]

Metabolic Labeling: Intercepting Biosynthesis with Azide Probes

A powerful application of azide chemistry is metabolic labeling, where cells are fed unnatural metabolic precursors containing an azide group. [10]These azido-precursors are then incorporated into nascent biomolecules through the cell's own biosynthetic pathways. [10]This strategy allows for the non-invasive labeling and subsequent visualization or enrichment of specific classes of biomolecules.

Glycan Engineering with Azido Sugars

The study of glycobiology has been profoundly impacted by the use of azido sugars. [2][9]Cells are incubated with peracetylated azido sugars, such as N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), or N-azidoacetylglucosamine (GlcNAz). [10][11]The acetyl groups enhance cell permeability, and once inside the cell, esterases remove them. [11]The native cellular machinery then processes the azido sugars and incorporates them into cell surface and intracellular glycans. [2][10]These azide-tagged glycans can then be visualized by microscopy or identified by proteomic methods following reaction with a suitable probe via Staudinger ligation or SPAAC. [10]

Experimental Protocol: Metabolic Labeling of Cell-Surface Glycans with Azido Sugars

-

Cell Culture: Plate cells of interest in a suitable culture vessel and allow them to adhere overnight.

-

Metabolic Labeling: Replace the culture medium with fresh medium containing the desired peracetylated azido sugar (e.g., 25-50 µM Ac4ManNAz) and incubate for 24-72 hours.

-

Cell Harvesting and Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove unincorporated azido sugar.

-

Bioorthogonal Ligation: Incubate the cells with a solution containing the desired probe (e.g., a phosphine-FLAG tag for Staudinger ligation or a cyclooctyne-fluorophore for SPAAC) in PBS for 1-2 hours at room temperature.

-

Washing: Wash the cells again with PBS to remove the excess probe.

-

Analysis: The labeled cells can now be analyzed by flow cytometry, fluorescence microscopy, or lysed for subsequent western blot or proteomic analysis.

Protein Labeling with Azido Amino Acids

Similar to azido sugars, non-canonical amino acids containing an azide group, such as azidohomoalanine (AHA), can be used to label newly synthesized proteins. [12]AHA is a surrogate for methionine and is incorporated into proteins during translation. [12]This allows for the specific detection and identification of proteins synthesized within a certain time window.

Labeling of Other Biomolecules

The metabolic labeling strategy has been extended to other classes of biomolecules, including lipids and nucleic acids, by designing and synthesizing the corresponding azide-functionalized precursors. [1][3]

Applications in Proteomics and Drug Development

The ability to selectively tag biomolecules with azides has opened up new avenues in proteomics and drug discovery.

Activity-Based Protein Profiling (ABPP)

In ABPP, an active site-directed probe containing a reactive group and a reporter handle (such as an azide) is used to covalently label a specific class of enzymes. [13]For instance, a cell-permeable probe with an azide can be used to label active proteasome subunits within a cell. [14]After cell lysis, the azide handle can be "clicked" to a biotin or fluorophore tag for enrichment and identification of the labeled enzymes. [15]

Photoaffinity Labeling

Aryl azides are photoactivatable crosslinking agents used in photoaffinity labeling to identify the binding partners of small molecules or other biomolecules. [16][17]Upon irradiation with UV light, the aryl azide forms a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules. [18]If the photoaffinity probe also contains a reporter tag, the crosslinked binding partners can be isolated and identified.

Logical Relationship: Photoaffinity Labeling

Caption: Principle of Photoaffinity Labeling.

Azides in Drug Design and Synthesis

Azide derivatives have been explored for their therapeutic potential, including antibacterial and anticancer properties. [19]The azide group can also be incorporated into drug candidates as a prodrug moiety, which can be converted to the active drug in vivo, potentially improving pharmacokinetic properties such as half-life and blood-brain barrier penetration. [20]Furthermore, the azide group is a key synthon in the synthesis of a wide range of nitrogen-containing heterocyclic compounds, many of which have important pharmacological activities. [21][22]Sodium azide is also used in the synthesis of various pharmaceutical products, including antibiotics. [23]

Data Summary and Comparison

To aid in experimental design, the following table summarizes the key features of the three main bioorthogonal reactions involving azides.

| Feature | Staudinger Ligation | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Partners | Azide + Engineered Phosphine | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne |

| Product | Amide Bond | 1,2,3-Triazole | 1,2,3-Triazole |

| Catalyst Required | No | Yes (Copper I) | No |

| Biocompatibility | High (suitable for live cells) | Moderate (copper can be toxic to live cells) | High (suitable for live cells) |

| Reaction Rate | Moderate | Very Fast | Moderate to Fast (depends on cyclooctyne) |

| Primary Application | Live cell labeling, proteomics | Labeling in lysates, bioconjugation, material science | Live cell labeling, in vivo imaging |

Conclusion and Future Outlook

The applications of azide compounds in biochemistry have expanded dramatically over the past two decades, driven by the development of robust and versatile bioorthogonal chemistries. From metabolic labeling of individual biomolecules in living cells to the synthesis of novel therapeutic agents, the azide has proven to be a powerful and versatile chemical handle. As our understanding of complex biological systems deepens, the demand for precise and non-invasive tools for their study will continue to grow. The ongoing development of new azide-based probes, more efficient ligation chemistries, and innovative applications in areas such as targeted drug delivery and diagnostics ensures that the azide moiety will remain at the forefront of biochemical research for the foreseeable future.

References

-

Prescher, J. A., & Bertozzi, C. R. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology, 1(1), 13-21. [Link]

-

Loh, K.-Y., & Liew, F.-E. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021304. [Link]

-

Loh, K.-Y., & Liew, F.-E. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021304. [Link]

-

Neves, M. G. P. M. S., & Cavaleiro, J. A. S. (2020). Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles. Molecules, 25(11), 2592. [Link]

-

Li, J., & Chen, P. R. (2016). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 21(1), 76. [Link]

-

Loh, K.-Y., & Liew, F.-E. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021304. [Link]

-

Yilmaz, I., & Sendil, K. (2022). Biological Evaluation of Azide Derivative as Antibacterial and Anticancer Agents. Natural Products and Biotechnology, 1(2), 106-111. [Link]

-

Prescher, J. A., Dube, D. H., & Bertozzi, C. R. (2004). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 1(4), 2193-2207. [Link]

-

Golic, M., & Golic Grdadolnik, S. (2010). Heterogeneous Catalysis for Azide-Alkyne Bioconjugation in Solution Via Spin Column: Attachment of Dyes and Saccharides to Peptides and DNA. Bioconjugate Chemistry, 21(2), 329-335. [Link]

-

Speers, A. E., & Cravatt, B. F. (2004). Click Chemistry in Proteomic Investigations. Chemistry & Biology, 11(4), 535-546. [Link]

-

Lee, J. S., & Yoo, Y. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology, 2(3), 819-835. [Link]

-

Li, Z., & Hao, P. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Science, 14(4), 859-871. [Link]

-

Ueshima, R., Kikuma, T., Sano, K., Toda, N., Greimel, P., & Takeda, Y. (2024). Synthesis of azide-modified glycerophospholipid precursor analogs for detection of enzymatic reactions. ChemBioChem, e202300799. [Link]

- Wagner, F. F., & Soukas, A. A. (2005). Therapeutic azide compounds.

-

Wang, Y., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. [Link]

-

Troutman, J. M., et al. (2007). a-Factor Analogues Containing Alkyne- and Azide-Functionalized Isoprenoids Are Efficiently Enzymatically Processed and Retain Wild-Type Bioactivity. Bioconjugate Chemistry, 18(6), 1983-1991. [Link]

-

Kölmel, D. K., & Kool, E. T. (2019). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 24(13), 2415. [Link]

-

Köhn, M., & Breinbauer, R. (2004). The Staudinger ligation--a gift to chemical biology. Angewandte Chemie International Edition in English, 43(24), 3106-3116. [Link]

-

G-Biosciences. (2019). Click chemistry and its application to proteomics. Retrieved from [Link]

-

Verdoes, M., & Florea, B. I. (2010). Activity-Based Imaging Probes of the Proteasome. Chemical & Pharmaceutical Bulletin, 58(6), 741-750. [Link]

-

DC Fine Chemicals. (2024). Sodium azide: Exploring the versatile applications of a key component in fine chemistry. Retrieved from [Link]

-

Fleet, G. W., Porter, R. R., & Knowles, J. R. (1969). The Mechanism of Photoaffinity Labeling. Proceedings of the National Academy of Sciences, 63(3), 753-760. [Link]

-

Hartl, M., & Schneider, S. (2022). Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction. Organic & Biomolecular Chemistry, 20(29), 5769-5774. [Link]

-

Korkmaz, B., & Lesner, A. (2016). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry, 4, 11. [Link]

-

D'Andrea, L. D., & Brock, A. (2015). Chemical tools for bioconjugation : Application of the thioacid-azide ligation. ResearchGate. [Link]

-

Merck Millipore. (n.d.). GlycoProfile™ Azido Sugars. Retrieved from [Link]

-

van der Wal, S., et al. (2020). The Staudinger Ligation. Chemical Reviews, 120(10), 4880-4934. [Link]

-

Zhang, Y., et al. (2022). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 27(15), 4983. [Link]

-

Tokyo University of Science. (2023). Scientists develop novel method to synthesize azide compounds for wider industrial applications. ScienceDaily. [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

-

Gomaa, A. M. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3716. [Link]

-

Wang, J., et al. (2018). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. ResearchGate. [Link]

-

Parker, C. G., & Cravatt, B. F. (2015). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology, 22(2), 196-208. [Link]

-

The Hertz Foundation. (2023). Bioorthogonal Chemistry, From Basic Science to Clinical Translation — Carolyn Bertozzi. YouTube. [Link]

-

Hulet, R. (2020). 23.5: Azide Synthesis. YouTube. [Link]

-

Zaro, B. W., & Pratt, M. R. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry, 33(8), 1534-1540. [Link]

-

Tamura, T., et al. (2016). Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group. Bioorganic & Medicinal Chemistry Letters, 26(18), 4444-4447. [Link]

-

Al-Majid, A. M., & El-Senduny, F. F. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. RSC Advances, 11(13), 7484-7501. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Staudinger ligation-a gift to chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Staudinger Ligation [sigmaaldrich.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]

- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GlycoProfile™ Azido Sugars [merckmillipore.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity-Based Imaging Probes of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]

- 18. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. US6949521B2 - Therapeutic azide compounds - Google Patents [patents.google.com]

- 21. Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. dcfinechemicals.com [dcfinechemicals.com]

A Technical Guide to the Solubility of 4-Azidobutan-1-ol for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-azidobutan-1-ol, a bifunctional molecule of significant interest in bioconjugation and drug development. Understanding the solubility of this reagent is critical for its effective use in "click" chemistry and other bioconjugation techniques. This document delves into the molecular properties influencing its solubility, provides predicted solubility in a range of common laboratory solvents, and outlines a detailed protocol for experimental solubility determination. Furthermore, safety considerations for handling this energetic compound are discussed.

Introduction: The Critical Role of Solubility in Bioconjugation

4-Azidobutan-1-ol is a versatile bifunctional linker molecule widely employed in the field of bioconjugation. Its terminal azide group allows for highly specific and efficient copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry". The hydroxyl group, in turn, can be further functionalized or can influence the molecule's physicochemical properties. The success of conjugation reactions and the subsequent purification of the desired products are intrinsically linked to the solubility of all components, including 4-azidobutan-1-ol, in the chosen reaction medium. Poor solubility can lead to low reaction yields, precipitation, and challenges in downstream processing. Therefore, a thorough understanding of its solubility profile is paramount for researchers and drug development professionals.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. 4-Azidobutan-1-ol (C₄H₉N₃O) possesses a unique combination of a polar hydroxyl group, a polar azide group, and a nonpolar four-carbon alkyl chain.

-

Hydroxyl Group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity and its ability to interact with polar protic solvents like water and alcohols.

-

Azide Group (-N₃): The azide functional group is polar and can act as a hydrogen bond acceptor.[1] This further enhances the molecule's affinity for polar solvents.

-

Butylene Chain (-C₄H₈-): The four-carbon chain is nonpolar and contributes to the hydrophobic character of the molecule. This part of the structure will favorably interact with nonpolar solvents through van der Waals forces.

The interplay between these hydrophilic (hydroxyl and azide) and hydrophobic (butylene chain) regions dictates the solubility of 4-azidobutan-1-ol in different solvents. The principle of "like dissolves like" is a fundamental concept to consider; the molecule will exhibit higher solubility in solvents with similar polarity and hydrogen bonding capabilities.[2]

Predicted Solubility Profile of 4-Azidobutan-1-ol

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Moderately Soluble to Miscible | The presence of both a hydroxyl and an azide group allows for strong hydrogen bonding with water molecules. However, the four-carbon chain introduces some hydrophobic character, which may prevent complete miscibility at all concentrations. Shorter-chain alcohols like methanol and ethanol are fully miscible with water.[4] |

| Methanol | Polar Protic | Miscible | Methanol is a polar protic solvent that can engage in hydrogen bonding with both the hydroxyl and azide groups of 4-azidobutan-1-ol. The short alkyl chain of methanol does not significantly hinder solvation. It is reported to be soluble in methanol.[5][6] |

| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding. The slightly longer alkyl chain of ethanol compared to methanol is not expected to significantly impact miscibility. |

| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble | Dichloromethane is a polar aprotic solvent that can effectively solvate the polar functional groups of 4-azidobutan-1-ol through dipole-dipole interactions. It is reported to be soluble in dichloromethane.[5][6] |

| Acetonitrile | Polar Aprotic | Highly Soluble | Acetonitrile is a polar aprotic solvent that can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl group of 4-azidobutan-1-ol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a very effective solvent for a wide range of organic molecules, including those with hydroxyl groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is another highly polar aprotic solvent with a strong capacity for accepting hydrogen bonds, ensuring good solvation of 4-azidobutan-1-ol. |

| Ethyl Acetate | Polar Aprotic | Soluble | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. The solubility is expected to be good, although perhaps slightly lower than in more polar aprotic solvents. |

| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble | THF is a cyclic ether with moderate polarity and is a good solvent for many organic compounds. It is miscible with water. |

| Toluene | Nonpolar | Sparingly Soluble | Toluene is a nonpolar aromatic solvent. While the butylene chain will have some affinity for toluene, the polar hydroxyl and azide groups will be poorly solvated, leading to low solubility. |

| Hexane | Nonpolar | Insoluble to Sparingly Soluble | Hexane is a nonpolar aliphatic solvent. The hydrophobic butylene chain will interact favorably, but the highly polar functional groups will not be effectively solvated, resulting in very low solubility. |

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol outlines a reliable method for determining the solubility of 4-azidobutan-1-ol in a given solvent.

Materials and Equipment

-

4-Azidobutan-1-ol

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 4-azidobutan-1-ol.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-azidobutan-1-ol to a pre-weighed vial. The excess is crucial to ensure that the solution becomes saturated.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take 24 to 48 hours. The traditional shake-flask method is a reliable approach.[7]

-

After the equilibration period, visually inspect the vial to ensure that an excess of the solid phase remains, confirming that the solution is saturated.

-

-

Sample Analysis:

-

Centrifuge the vial at a moderate speed to pellet the undissolved 4-azidobutan-1-ol.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 4-azidobutan-1-ol in the diluted sample using a calibrated HPLC or GC method.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility can be expressed in units such as g/L, mg/mL, or mol/L.

-

Safety and Handling of 4-Azidobutan-1-ol

Organic azides are energetic compounds and should be handled with caution.[4]

-

Potential for Explosion: Avoid heating 4-azidobutan-1-ol, especially in its neat form. Protect it from shock, friction, and static discharge.

-

Toxicity: While specific toxicity data for 4-azidobutan-1-ol is limited, many organic azides are considered to be toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and reducing agents.

-

Storage: Store in a cool, dark place, away from heat sources.[8]

Conclusion

4-Azidobutan-1-ol is a key reagent in modern bioconjugation chemistry. Its solubility is a critical parameter that dictates its utility in various applications. This guide has provided a detailed analysis of the molecular factors governing its solubility, a predictive solubility profile in common solvents, and a robust experimental protocol for its quantitative determination. By understanding and controlling the solubility of this important molecule, researchers and drug development professionals can optimize their reaction conditions, improve yields, and streamline purification processes, ultimately accelerating their scientific discoveries.

References

-

PubChem. 4-Azidobutan-1-ol. National Center for Biotechnology Information. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

University of Pittsburgh. Safe Handling of Azides. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

University of California, Santa Barbara. Azide Compounds - Environmental Health and Safety. [Link]

-

Chemistry LibreTexts. 2.2: Solubility Lab. [Link]

-

University of New Mexico. Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

-

Ataman Kimya. TETRAHYDROFURAN. [Link]

-

Beilstein Journals. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

University College Dublin. School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

- Google Patents. CN108373404B - Synthesis method of 4-iodoanisole.

-

University of Illinois. DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. [Link]

-

University of Victoria. Azides. [Link]

-

Defense Technical Information Center. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

- Google Patents. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone.

-

PubChem. 4-Iodobutan-1-ol. [Link]

-

Chemistry LibreTexts. 13.9: Physical Properties of Alcohols; Hydrogen Bonding. [Link]

-

Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

-

Wikipedia. 1-Butanol. [Link]

-

Siyavula. 4.4 Physical properties and structure | Organic molecules. [Link]

Sources

- 1. 4-Azidobutan-1-OL | C4H9N3O | CID 12202790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isobutanol | C4H10O | CID 6560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [2104.10792] Solubility prediction of organic molecules with molecular dynamics simulations [arxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

The Fulcrum of Discovery: A Technical Guide to 4-Azidobutan-1-ol in Modern Drug Development

In the intricate landscape of contemporary drug discovery, the pursuit of molecular tools that offer precision, efficiency, and versatility is paramount. Among these, 4-azidobutan-1-ol has emerged as a pivotal bifunctional linker, a molecular fulcrum that balances reactivity with stability, enabling researchers to connect, probe, and elucidate complex biological systems. This guide provides an in-depth exploration of 4-azidobutan-1-ol, detailing its fundamental properties and, more critically, its multifaceted applications in the synthesis of novel therapeutics, target identification, and the validation of drug candidates. We will delve into the causality behind experimental choices, offering not just protocols, but a strategic framework for leveraging this versatile molecule to its fullest potential.

Foundational Chemistry of 4-Azidobutan-1-ol: The Key to its Utility

4-Azidobutan-1-ol is a unique chemical entity, possessing two distinct functional groups that underpin its broad applicability in drug discovery.[1] At one end of its four-carbon chain lies a terminal azide group (-N₃), and at the other, a primary alcohol (-OH). This dual-functionality is the cornerstone of its role as a versatile linker molecule.[1][2][3]

The azide group is a key participant in "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[4][5] Specifically, the azide readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole ring.[6][7][8] This bioorthogonal reaction is central to many of its applications, allowing for the covalent linkage of molecules in complex biological environments with minimal side reactions.[6] The hydroxyl group, on the other hand, provides a handle for further chemical modification, enabling its attachment to a wide array of molecules, including drugs, reporter tags, or solid supports.[1]

Table 1: Physicochemical Properties of 4-Azidobutan-1-ol

| Property | Value | Source |

| Molecular Formula | C₄H₉N₃O | [9][10] |

| Molecular Weight | 115.13 g/mol | [9][10] |

| Boiling Point | 76-78 °C (10 Torr) | [11] |

| Form | Oil | [11] |

| Color | Light Yellow | [11] |

| Solubility | Dichloromethane, Methanol | [11] |

| Storage | -20°C Freezer | [11] |

Synthesis of 4-Azidobutan-1-ol: A Gateway to its Application

The accessibility of 4-azidobutan-1-ol through straightforward synthetic routes is a significant factor in its widespread adoption. A common and efficient method involves the nucleophilic substitution of a leaving group on a butane-1,4-diol derivative with an azide salt. Industrial synthesis of 1,4-butanediol, the precursor, can be achieved through various methods, including the Reppe process which utilizes acetylene and formaldehyde.[12][13]

Exemplary Synthetic Protocol: Azidation of 4-bromobutan-1-ol

This protocol outlines a laboratory-scale synthesis of 4-azidobutan-1-ol from a commercially available precursor.

Materials:

-

4-bromobutan-1-ol

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-